2-(5-Nitrofuran-2-yl)acetaldehyde
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Overview
Description
2-(5-Nitrofuran-2-yl)acetaldehyde is a chemical compound belonging to the class of nitrofurans, which are characterized by the presence of a nitro group attached to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)acetaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This compound can then be further modified to obtain this compound through various chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrofurans with various functional groups, such as carboxylic acids, amines, and substituted furans .
Scientific Research Applications
2-(5-Nitrofuran-2-yl)acetaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication . The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Commonly used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-(5-Nitrofuran-2-yl)acetaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit significant antimicrobial activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,4H,3H2 |
InChI Key |
MEQFWSZWDZRAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CC=O |
Origin of Product |
United States |
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